3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo cyclization reactions to form the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pteridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzo[g]pteridine-2,4(3H,10H)-dione: Lacks the methyl and propyl groups, which may affect its biological activity.
Pteridine-2,4(3H,10H)-dione: A simpler structure without the benzo ring, leading to different chemical properties.
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and propyl groups, along with the 5-oxide functionality, enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
58668-92-1 |
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Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
3-methyl-5-oxido-10-propylbenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-3-8-17-9-6-4-5-7-10(9)18(21)11-12(17)15-14(20)16(2)13(11)19/h4-7H,3,8H2,1-2H3 |
InChI Key |
VVWHNICHMJPNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Origin of Product |
United States |
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